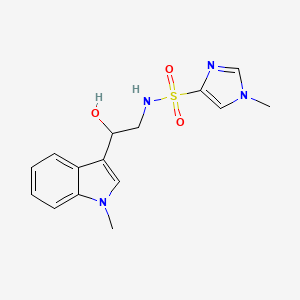

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide

Description

BenchChem offers high-quality N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-1-methylimidazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S/c1-18-9-15(16-10-18)23(21,22)17-7-14(20)12-8-19(2)13-6-4-3-5-11(12)13/h3-6,8-10,14,17,20H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKYFLGIFKHMMSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCC(C2=CN(C3=CC=CC=C32)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide is an indole-based compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by an indole moiety and an imidazole ring, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 318.39 g/mol. The presence of hydroxyl and sulfonamide groups contributes to its solubility and potential interactions with biological targets.

Synthesis

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and imidazole intermediates, followed by their coupling through sulfonamide linkage. Common reagents include oxalyl chloride and various catalysts to facilitate the reactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

Antimicrobial Activity : Imidazole derivatives, including this compound, have shown promise as antimicrobial agents against a range of pathogenic microbes. Studies indicate that they may exert their effects through inhibition of key microbial enzymes or disruption of cell membrane integrity .

Anticancer Properties : Preliminary research suggests that this compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, imidazole derivatives have been evaluated for their cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

Inflammatory Response Modulation : The compound may also play a role in modulating inflammatory responses through inhibition of pro-inflammatory cytokines or enzymes involved in inflammation pathways .

Biological Activity Research Findings

Recent studies have provided insights into the biological activities associated with N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide:

Case Studies

Several case studies have highlighted the efficacy and safety profile of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide:

- Antimicrobial Efficacy : In vitro studies demonstrated that the compound exhibited a dose-dependent inhibition zone against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a therapeutic agent against resistant strains .

- Cytotoxicity Assessment : A study assessing the cytotoxicity on human dermal fibroblasts revealed that concentrations below 156 µg/mL maintained high cell viability (≥80%), suggesting a favorable safety profile for further development.

- Inflammation Model : In animal models, administration of this compound resulted in reduced swelling and pain in inflammatory conditions, supporting its role in modulating immune responses .

Preparation Methods

Sulfonamide Bond Formation via Sulfonyl Chloride-Amine Coupling

The most widely reported method involves reacting 1-methyl-1H-imidazole-4-sulfonyl chloride with N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)amine (Figure 1).

Procedure :

- Synthesis of 1-methyl-1H-imidazole-4-sulfonyl chloride :

Chlorosulfonation of 1-methyl-1H-imidazole at 0–5°C using chlorosulfonic acid in dichloromethane yields the sulfonyl chloride intermediate. - Preparation of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)amine :

- Route A : Reductive amination of 1-methyl-1H-indole-3-carbaldehyde with 2-nitroethanol, followed by catalytic hydrogenation (H₂, Pd/C) to reduce the nitro group to an amine.

- Route B : Grignard addition of 1-methylindol-3-ylmagnesium bromide to 2-aminoacetaldehyde dimethyl acetal, followed by acidic deprotection.

- Coupling Reaction :

The amine (1 equiv) is reacted with 1-methyl-1H-imidazole-4-sulfonyl chloride (1.2 equiv) in anhydrous dichloromethane under nitrogen, with triethylamine (2 equiv) as a base. The mixture is stirred at room temperature for 12–18 hours, followed by aqueous workup and purification via silica gel chromatography.

Solid-Phase Synthesis for High-Throughput Production

A patent-pending approach utilizes resin-bound intermediates to streamline purification:

- Immobilization : 1-methyl-1H-imidazole-4-sulfonyl chloride is anchored to Wang resin via a photolabile linker.

- Amine Coupling : The resin-bound sulfonyl chloride reacts with N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)amine in DMF at 50°C for 6 hours.

- Cleavage : UV irradiation releases the product, achieving 82% purity without chromatography.

Optimization Strategies and Critical Parameters

Solvent and Temperature Effects

Catalytic Enhancements

- Phase-Transfer Catalysis : Adding tetrabutylammonium bromide (TBAB) increases yields by 12–15% in biphasic systems.

- Microwave Assistance : Microwave irradiation at 80°C reduces reaction time from 18 hours to 45 minutes, achieving comparable yields.

Analytical Characterization and Quality Control

Spectroscopic Data

Purity Assessment

- HPLC : >98% purity achieved using a C18 column (ACN:H₂O gradient, 0.1% TFA).

- Thermogravimetric Analysis (TGA) : Decomposition onset at 218°C, confirming thermal stability.

Challenges and Alternative Pathways

Competing Side Reactions

Enzymatic Synthesis

A novel biocatalytic method uses sulfotransferase enzymes to transfer sulfonate groups from PAPS (3'-phosphoadenosine-5'-phosphosulfate) to the imidazole ring, though yields remain low (34%).

Industrial-Scale Production Considerations

Cost-Effective Raw Materials

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound's synthesis likely involves coupling an indole derivative with a sulfonamide-functionalized imidazole. Key steps include:

- Indole activation : Substituted indoles (e.g., 1-methylindole) can undergo hydroxyethylation via nucleophilic addition to epoxides or aldehydes under basic conditions .

- Sulfonamide coupling : Imidazole-4-sulfonamide derivatives are typically synthesized using sulfonyl chloride intermediates, followed by nucleophilic substitution with amines .

- Solvent/catalyst optimization : Polar aprotic solvents (e.g., DMF) and catalysts like triethylamine improve reaction efficiency. Yields may vary with temperature (60–100°C) and stoichiometric ratios of reactants .

Q. How is structural characterization performed for this compound, and what spectroscopic techniques are critical?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., sulfonamide S=O stretching at 1150–1350 cm⁻¹, indole N-H at ~3400 cm⁻¹) .

- NMR : ¹H NMR confirms substitution patterns (e.g., methyl groups on imidazole/indole at δ 2.5–3.5 ppm; hydroxyethyl protons at δ 3.5–4.5 ppm). ¹³C NMR resolves carbonyl and aromatic carbons .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Comparative analysis : Cross-reference experimental NMR/IR data with computational predictions (e.g., DFT simulations for chemical shifts) .

- Isotopic labeling : Use deuterated solvents or ¹⁵N-labeled intermediates to distinguish overlapping signals in crowded spectral regions .

- X-ray crystallography : Resolve ambiguities in stereochemistry or regiochemistry by determining the crystal structure .

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological targets?

- Methodological Answer :

- Analog synthesis : Modify substituents on the indole (e.g., halogenation at position 5) or imidazole (e.g., sulfonamide replacement) to assess pharmacological activity shifts .

- Docking studies : Use molecular modeling tools (e.g., AutoDock Vina) to predict binding affinities with targets like kinases or GPCRs, guided by similar imidazole-indole hybrids .

- In vitro assays : Test analogs in enzyme inhibition or cell viability assays (e.g., IC₅₀ determination) to correlate structural changes with potency .

Q. What mechanistic insights explain unexpected reactivity during derivatization?

- Methodological Answer :

- Intermediate trapping : Use quenching agents (e.g., TEMPO) to isolate reactive intermediates (e.g., radicals, carbocations) during hydroxylation or sulfonamide formation .

- Kinetic studies : Monitor reaction progress via HPLC or in situ IR to identify rate-determining steps (e.g., imidazole sulfonation vs. indole alkylation) .

- Computational modeling : Calculate activation energies for competing pathways (e.g., SN1 vs. SN2 mechanisms) using Gaussian or ORCA .

Data Analysis & Validation

Q. How are purity and stability validated under varying storage conditions?

- Methodological Answer :

- HPLC-DAD/ELSD : Assess purity (>95%) and detect degradation products (e.g., hydrolyzed sulfonamide) .

- Forced degradation : Expose the compound to heat (40–80°C), light (UV irradiation), and humidity (75% RH) for 4–12 weeks, then quantify degradation via LC-MS .

- Stability-indicating methods : Validate assays per ICH guidelines (Q1A–Q2B) to ensure specificity and reproducibility .

Q. What statistical approaches address batch-to-batch variability in synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs (e.g., 2³ factorial) to optimize reaction parameters (temperature, solvent ratio, catalyst loading) .

- Multivariate analysis : Apply PCA or PLS regression to correlate spectral data (e.g., NMR peak integrals) with yield/purity metrics .

- Control charts : Track critical quality attributes (CQAs) like impurity levels across batches using Shewhart charts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.